molecular formula C9H15NO2 B2471265 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one CAS No. 1782480-53-8

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one

Cat. No.: B2471265
CAS No.: 1782480-53-8
M. Wt: 169.224
InChI Key: VJTBAEOAOGMCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Hydroxymethyl)-2-azaspiro[44]nonan-3-one is a spirocyclic compound featuring a unique structure that includes a hydroxymethyl group and an azaspiro moiety

Mechanism of Action

Target of Action

The primary targets of 7-(Hydroxymethyl)-2-azaspiro[4Similar compounds, such as 1,3,7-triazaspiro[44]nonane-2,4-dione derivatives, have been found to have antimicrobial activity . They have also been shown to inhibit protein arginine deiminase and act as antagonists of integrin αLβ2 , which plays a crucial role in the delivery of leukocytes to inflammation sites.

Mode of Action

The exact mode of action of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

The specific biochemical pathways affected by 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which play a significant role in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Result of Action

The molecular and cellular effects of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one typically involves the reaction of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by intramolecular 1,3-dipolar cycloaddition and isoxazolidine ring opening . The reaction conditions often include the use of reagents such as pent-4-enylmagnesium bromide and oxidizing agents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., methanesulfonyl chloride, PPh3-CBr4) .

Major Products Formed

The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, amines, and substituted spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one is unique due to its specific combination of a hydroxymethyl group and an azaspiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-5-7-1-2-9(3-7)4-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTBAEOAOGMCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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